

3-Methyl-chuangxinmycin CAS number and IUPAC name

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Compound of Interest

Compound Name: 3-Methyl-chuangxinmycin

Cat. No.: B1228106

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An In-Depth Technical Guide to 3-Methyl-chuangxinmycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methyl-chuangxinmycin** (MCM), a novel antibiotic with significant potential. This document covers its chemical identity, biosynthesis, mechanism of action, and biological activity, with a focus on its antitubercular properties. Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical Identity

3-Methyl-chuangxinmycin is a recently discovered natural product, identified as a congener of the known antibiotic Chuangxinmycin (CM).^{[1][2]} It is produced by the actinomycete *Actinoplanes tsinanensis* CPCC 200056.^{[1][2]} While a specific CAS number for **3-Methyl-chuangxinmycin** has not yet been assigned, the parent compound, Chuangxinmycin, is registered under CAS Number 63339-68-4.^[3]

Based on the established structure of Chuangxinmycin and the biosynthetic mechanism of "iterative methylation," the IUPAC name for **3-Methyl-chuangxinmycin** is deduced to be (2R,3S)-3,5-Dihydro-3,x-dimethyl-2H-thiopyrano[4,3,2-cd]indole-2-carboxylic acid, where 'x' represents the position of the additional methyl group on the indole ring, likely at a position activated by the existing functionalities. The structure of the parent compound,

Chuangxinmycin, is provided in PubChem with the IUPAC name (5S,6R)-5-methyl-7-thia-2-azatricyclo[6.3.1.0⁴,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid.[3]

Table 1: Physicochemical Properties of Chuangxinmycin (Parent Compound)

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₁ NO ₂ S	[4]
Molecular Weight	233.29 g/mol	[4]
Boiling Point	220.4°C (estimated)	[4]
Density	1.2503 g/cm ³ (estimated)	[4]
pKa	3.82 ± 0.40 (predicted)	[4]

Biosynthesis and Production

3-Methyl-chuangxinmycin is biosynthesized in *Actinoplanes tsinanensis* through a pathway that also produces Chuangxinmycin (CM) and 3-demethylchuangxinmycin (DCM).[1][2] The key enzyme responsible for the formation of MCM is CxnA/A1, a vitamin B₁₂-dependent radical SAM enzyme.[1][2] This enzyme catalyzes the iterative methylation of 3-demethylchuangxinmycin, leading to the formation of both CM and MCM.[1][2]

The biosynthetic gene cluster for chuangxinmycin has been identified, paving the way for metabolic engineering to enhance the production of these compounds.[5] High-level production of CM and its derivatives has been achieved through a combination of heterologous expression, activator overexpression, promoter optimization, and fermentation media screening.[1]



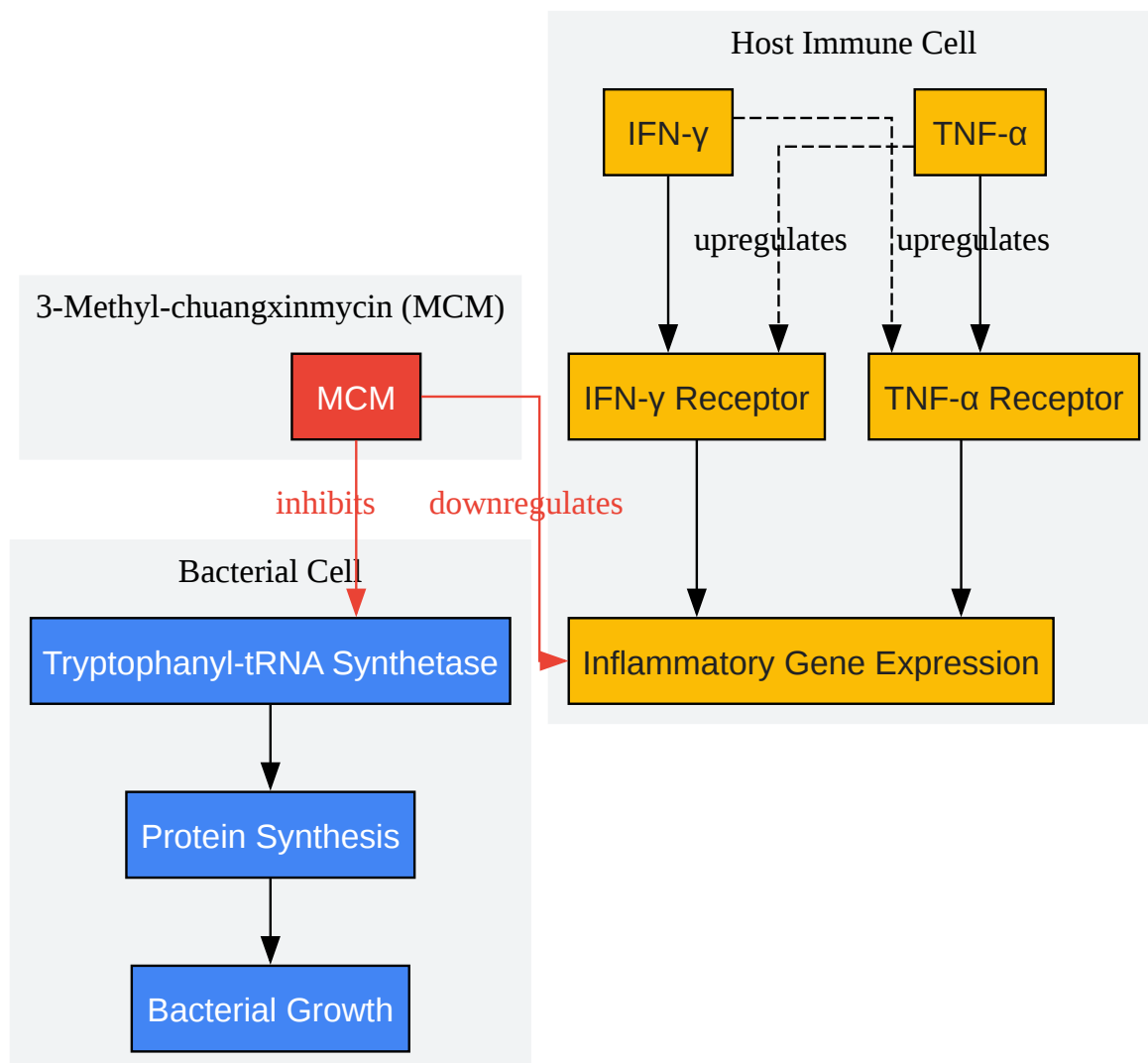
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Caption: Biosynthetic pathway of **3-Methyl-chuangxinmycin**.

Mechanism of Action

The primary antibacterial mechanism of the chuangxinmycin family of compounds is the inhibition of tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme in bacterial protein synthesis.[6][7][8] This inhibition is selective for bacterial TrpRS over its human counterpart.[8]

In addition to its effect on protein synthesis, **3-Methyl-chuangxinmycin** has been observed to downregulate genes associated with interferon (IFN) and tumor necrosis factor (TNF), suggesting a potential role in modulating inflammatory responses.[9] The interplay between IFN- γ and TNF- α can involve the upregulation of each other's receptors, creating a feedback loop that amplifies the inflammatory signal. MCM's ability to interfere with this process suggests a dual therapeutic potential as both an antibiotic and an anti-inflammatory agent.



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Caption: Dual mechanism of action of **3-Methyl-chuangxinmycin**.

Biological Activity

In vitro assays have demonstrated that **3-Methyl-chuangxinmycin**, along with Chuangxinmycin and 3-demethylchuangxinmycin, exhibits significant activity against *Mycobacterium tuberculosis* H37Rv and clinically isolated isoniazid/rifampin-resistant strains.[1]
[2] This highlights its potential as a lead compound for the development of new anti-

tuberculosis drugs. The antibacterial activity of chuangxinmycin derivatives is dependent on their stereochemistry.[10]

Table 2: Comparative Minimum Inhibitory Concentrations (MICs)

Compound	Organism	MIC (µg/mL)	Reference
Chuangxinmycin (CM)	Mycobacterium tuberculosis H37Rv	0.25 - 1.0	[1][11]
3-demethylchuangxinmycin (DCM/NCM)	Mycobacterium tuberculosis H37Rv	0.78 - 4.0	[1]
3-Methyl-chuangxinmycin (MCM)	Mycobacterium tuberculosis H37Rv	Significant Activity	[1][2]
Chuangxinmycin (CM)	Staphylococcus aureus	4 - 8	[10]

Experimental Protocols

Isolation and Purification of 3-Methyl-chuangxinmycin

A general protocol for the extraction of chuangxinmycin and its derivatives from *Actinoplanes tsinanensis* is as follows:

- Fermentation: Culture *Actinoplanes tsinanensis* CPCC 200056 on a suitable medium, such as ISP2, at 28°C for 7 days.[5]
- Extraction: Harvest the culture and extract with an equal volume of ethyl acetate overnight. [5]
- Concentration: Concentrate the ethyl acetate extract under reduced pressure.[5]
- Chromatographic Separation: Subject the crude extract to column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate **3-Methyl-chuangxinmycin**.

Structural Elucidation

The structure of **3-Methyl-chuangxinmycin** was determined using a combination of spectroscopic techniques.

- **Mass Spectrometry:** High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound.
- **NMR Spectroscopy:** 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the chemical structure and stereochemistry.

Table 3: Key Spectroscopic Data for **3-Methyl-chuangxinmycin** (Hypothetical Data based on Parent Compound)

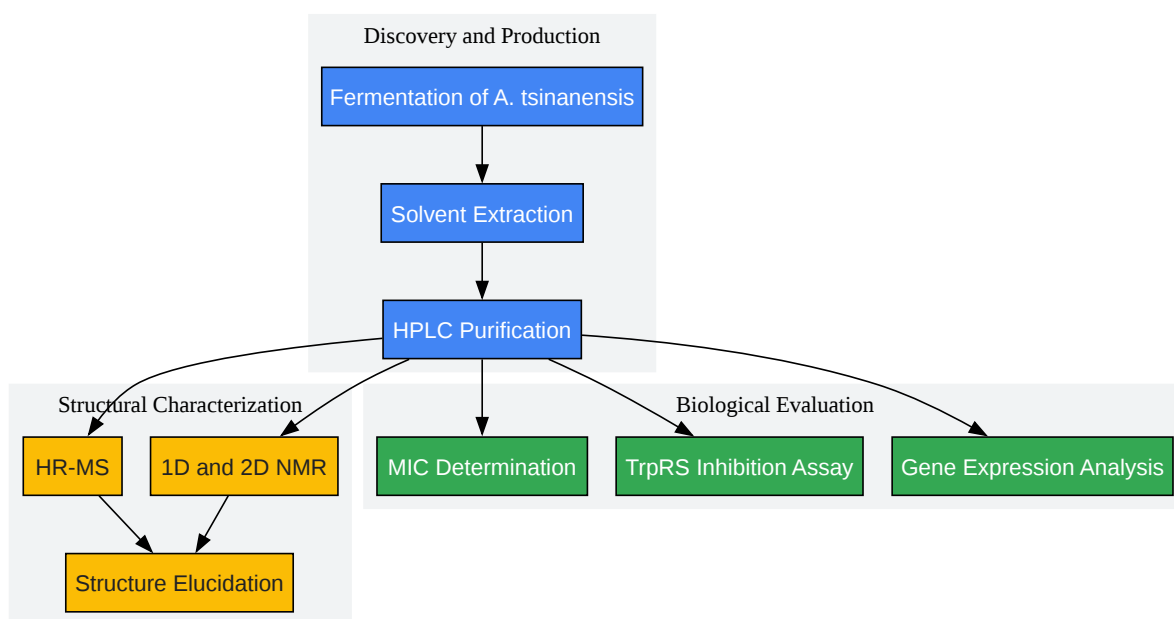
Technique	Key Observations
HR-MS	$[\text{M}+\text{H}]^+$ ion corresponding to the molecular formula $\text{C}_{13}\text{H}_{13}\text{NO}_2\text{S}$.
^1H NMR	Signals corresponding to an indole ring, a dihydrothiopyran ring, two methyl groups, and a carboxylic acid proton.
^{13}C NMR	Resonances for 13 distinct carbon atoms, including a carboxyl carbon, aromatic carbons, and aliphatic carbons.
HMBC	Correlations confirming the connectivity between the additional methyl group and the indole scaffold.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **3-Methyl-chuangxinmycin** against various bacterial strains can be determined using the broth microdilution method.

- Preparation of Inoculum: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration (e.g., 5×10^5 CFU/mL).
- Serial Dilution: Prepare a series of twofold dilutions of **3-Methyl-chuangxinmycin** in a 96-well microtiter plate.
- Inoculation: Add the standardized bacterial inoculum to each well.
- Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow



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